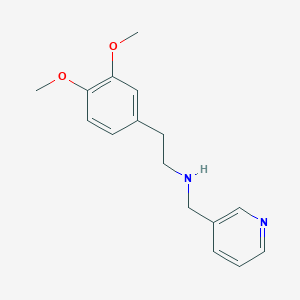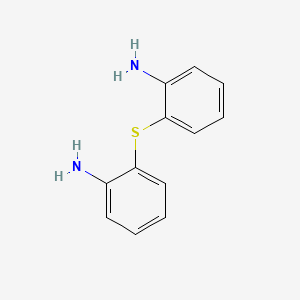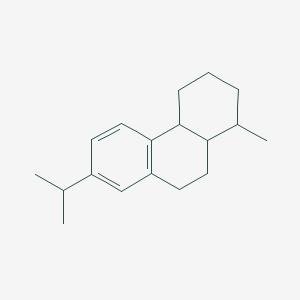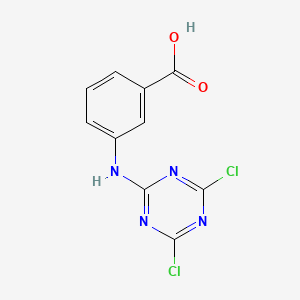
1-苯基-1H-吲哚-2-羧酸
描述
1-Phenyl-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a phenyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the second position. Its unique structure makes it a valuable molecule in synthetic chemistry and biological research.
科学研究应用
1-Phenyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary target of 1-Phenyl-1H-indole-2-carboxylic acid is the HIV-1 integrase . This enzyme plays a critical role in the replication of the HIV-1 virus, as it inserts a double-stranded viral DNA copy of the viral RNA genome into the host genome .
Mode of Action
1-Phenyl-1H-indole-2-carboxylic acid interacts with its target, the HIV-1 integrase, by inhibiting the strand transfer step of the integration process . The indole nucleus of the compound chelates with two Mg2+ ions within the active site of the integrase . This interaction prevents the integrase from inserting the viral DNA into the host genome, thereby inhibiting viral replication .
Biochemical Pathways
The action of 1-Phenyl-1H-indole-2-carboxylic acid affects the HIV-1 viral replication pathway. By inhibiting the strand transfer step of the integration process, the compound prevents the insertion of the viral DNA into the host genome . This disruption of the viral replication pathway results in the inhibition of the proliferation of the HIV-1 virus.
Result of Action
The result of the action of 1-Phenyl-1H-indole-2-carboxylic acid is the inhibition of the replication of the HIV-1 virus. By preventing the insertion of the viral DNA into the host genome, the compound effectively inhibits the proliferation of the virus .
生化分析
Biochemical Properties
1-Phenyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1-Phenyl-1H-indole-2-carboxylic acid, have been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) . These interactions result in the modulation of inflammatory responses, making the compound a potential candidate for anti-inflammatory therapies.
Cellular Effects
1-Phenyl-1H-indole-2-carboxylic acid exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of immune and inflammatory responses . By inhibiting NF-κB activation, 1-Phenyl-1H-indole-2-carboxylic acid can reduce the expression of pro-inflammatory cytokines and other mediators, thereby attenuating inflammatory responses.
Molecular Mechanism
The molecular mechanism of action of 1-Phenyl-1H-indole-2-carboxylic acid involves its interactions with various biomolecules. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, 1-Phenyl-1H-indole-2-carboxylic acid has been shown to inhibit the activity of COX enzymes by binding to their active sites . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Additionally, the compound can modulate gene expression by influencing transcription factors such as NF-κB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-1H-indole-2-carboxylic acid can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Studies have shown that 1-Phenyl-1H-indole-2-carboxylic acid remains stable under controlled conditions, but its degradation can occur over extended periods. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained anti-inflammatory effects, although the extent of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 1-Phenyl-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, adverse effects such as gastrointestinal disturbances and hepatotoxicity have been observed . These findings highlight the importance of determining the optimal dosage range for therapeutic applications to minimize potential side effects.
Metabolic Pathways
1-Phenyl-1H-indole-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of metabolites that can be further conjugated and excreted from the body. The metabolic pathways of 1-Phenyl-1H-indole-2-carboxylic acid also affect its bioavailability and pharmacokinetics, influencing its therapeutic efficacy .
Transport and Distribution
The transport and distribution of 1-Phenyl-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm or nucleus . The distribution of 1-Phenyl-1H-indole-2-carboxylic acid within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 1-Phenyl-1H-indole-2-carboxylic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1-Phenyl-1H-indole-2-carboxylic acid may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of the compound also affects its interactions with biomolecules and its overall therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-indole-2-carboxylic acid can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method includes the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol .
Industrial Production Methods: Industrial production of 1-Phenyl-1H-indole-2-carboxylic acid typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, making it suitable for various applications in pharmaceuticals and research .
化学反应分析
Types of Reactions: 1-Phenyl-1H-indole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, alcohols, and other functionalized derivatives .
相似化合物的比较
Indole-2-carboxylic acid: Lacks the phenyl group, making it less hydrophobic and potentially less bioactive.
1-Methyl-1H-indole-2-carboxylic acid: Features a methyl group instead of a phenyl group, altering its chemical properties and reactivity.
5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid: Contains a fluorine atom, which can significantly affect its biological activity and chemical stability.
Uniqueness: 1-Phenyl-1H-indole-2-carboxylic acid stands out due to its phenyl group, which enhances its hydrophobicity and potential interactions with biological targets. This makes it a valuable compound in drug design and other applications .
Conclusion
1-Phenyl-1H-indole-2-carboxylic acid is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.
属性
IUPAC Name |
1-phenylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)12-7-2-1-3-8-12/h1-10H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHIWHPGXRRKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349418 | |
| Record name | 1-Phenyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58386-33-7 | |
| Record name | 1-Phenyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic strategies are employed to introduce diverse substituents at the 3-position of the 1-phenyl-1H-indole-2-carboxylic acid scaffold?
A1: The research highlights two primary synthetic approaches:
- Dieckmann Cyclization: This method facilitates the formation of 3-hydroxy-1H-indole-2-carboxylic acid esters, which can be further derivatized. [, ]
- Ullmann Reaction: This copper-catalyzed reaction enables the introduction of a phenyl group at the 1-position of various substituted indoles, including those with 3-amino and 3-thio substituents. [, ]
Q2: How does the introduction of a phenyl group at the 1-position influence the reactivity of the indole ring?
A2: While the papers primarily focus on synthesis, the inclusion of a phenyl group at the 1-position can impact the electronic properties of the indole ring. This modification could influence the reactivity of the ring system in subsequent reactions, potentially affecting the ease of introducing further substituents at other positions. Further research is needed to fully elucidate these electronic and reactivity effects.
Q3: What is the significance of exploring different substituents at the 3-position of the 1-phenyl-1H-indole-2-carboxylic acid core?
A: The diversity of substituents introduced at the 3-position, including alkyl, alkoxy, amino, and sulfur-containing groups, suggests an interest in Structure-Activity Relationship (SAR) studies. [, , , ] By systematically varying these substituents, researchers aim to understand their impact on the biological activity, potency, and selectivity of the resulting 1-phenyl-1H-indole-2-carboxylic acid derivatives. This approach is crucial in medicinal chemistry for optimizing lead compounds towards desired pharmacological profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)



